M,m'-ddt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

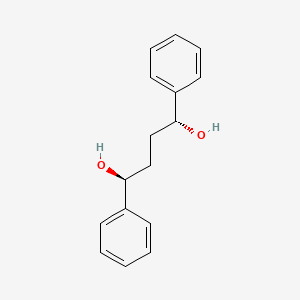

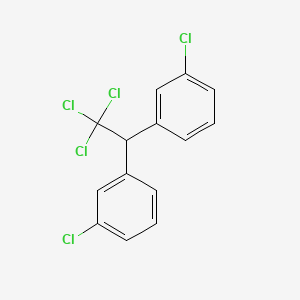

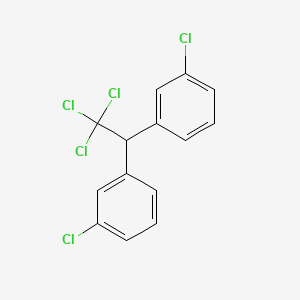

M,m’-ddt is prepared by heating chloral (C₂HCl₃O) and chlorobenzene (C₆H₅Cl) in a ratio of 1:2 in the presence of concentrated sulfuric acid (H₂SO₄) . This reaction produces the desired compound through a series of Friedel-Crafts reactions. Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

M,m’-ddt undergoes various chemical reactions, including:

Oxidation: M,m’-ddt can be oxidized to form dichlorodiphenyldichloroethylene (DDE) and dichlorodiphenyldichloroethane (DDD).

Reduction: Reduction reactions can convert M,m’-ddt to less chlorinated compounds.

Substitution: Halogen substitution reactions can occur, leading to the formation of different chlorinated derivatives.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions are DDE and DDD .

Scientific Research Applications

M,m’-ddt has been extensively used in scientific research due to its insecticidal properties. Some of its applications include:

Chemistry: Used as a model compound to study the environmental fate and degradation of organochlorine pesticides.

Biology: Employed in studies on the impact of pesticides on ecosystems and wildlife.

Medicine: Investigated for its effects on human health, particularly its potential as a carcinogen.

Industry: Utilized in the development of new insecticides and pest control strategies

Mechanism of Action

M,m’-ddt exerts its effects primarily as a contact insecticide. It disrupts the nervous system of insects by interfering with sodium ion channels, leading to prolonged nerve impulses and eventual paralysis . This mechanism of action makes it highly effective against a wide range of insect pests.

Comparison with Similar Compounds

M,m’-ddt is similar in structure to other organochlorine insecticides such as methoxychlor and dicofol. it is unique due to its high environmental persistence and bioaccumulation potential. Similar compounds include:

Methoxychlor: Less persistent in the environment compared to M,m’-ddt.

Dicofol: Used as an acaricide with a similar mode of action but different environmental behavior .

M,m’-ddt’s uniqueness lies in its historical significance and the extensive research conducted on its environmental and health impacts.

Properties

CAS No. |

198014-76-5 |

|---|---|

Molecular Formula |

C14H9Cl5 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

1-chloro-3-[2,2,2-trichloro-1-(3-chlorophenyl)ethyl]benzene |

InChI |

InChI=1S/C14H9Cl5/c15-11-5-1-3-9(7-11)13(14(17,18)19)10-4-2-6-12(16)8-10/h1-8,13H |

InChI Key |

UXSCCPYEYMVUCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC(=CC=C2)Cl)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-(4-tert-butoxyphenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B12815351.png)

![N-[[2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide](/img/structure/B12815398.png)

![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815403.png)

![3-(Bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B12815413.png)

![N-Hydroxy-1H-benzo[d]imidazole-2-carbimidoyl chloride](/img/structure/B12815416.png)

![Isonicotinic acid, 2-[2-[(alpha-methylphenethyl)carbamoyl]ethyl]hydrazide](/img/structure/B12815418.png)